N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PEP-005, is a synthetic compound that has been found to have potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have identified pyrazole derivatives as potential antileishmanial agents. In a recent study, hydrazine-coupled pyrazoles were synthesized, and compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy by revealing favorable interactions with the Lm-PTR1 enzyme .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Insecticidal Properties
Diphenyl-1H-pyrazole derivatives with cyano substituents have been explored as insecticides targeting the ryanodine receptor (RyR). These compounds could play a crucial role in pest control, especially against insects that pose threats to agriculture and public health .
Synthetic Chemistry
Researchers have successfully synthesized 4-substituted pyrazoles through a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes. These synthetic methods contribute to expanding the toolbox for pyrazole-based compound synthesis .
Mechanism of Action
Target of action
They are the core of many natural products and drugs .
Mode of action
The mode of action of pyrazoles and imidazoles can vary greatly depending on the specific compound and its targets. For example, some derivatives show anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, some pyrazoles and imidazoles can affect the production of reactive oxygen species (ROS), leading to various cellular effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles and imidazoles can vary widely. Many are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of action
The molecular and cellular effects can range from antibacterial to antitumor effects, among others, depending on the specific compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of pyrazoles and imidazoles .
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-6-10-22-11-7-15)18-8-9-20-13-16(12-19-20)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNKCHSWLXGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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